molecular formula C17H21NO2 B2843837 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 750626-37-0

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2843837
CAS No.: 750626-37-0
M. Wt: 271.36
InChI Key: CMOHSEXHYOLACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Scientific Context 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic coumarin derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and chemical biology. The core coumarin (2H-chromen-2-one) scaffold is known for its diverse applications in areas such as pharmaceuticals and the development of fluorescent probes . Structural Features and Potential Mechanisms This molecule features a coumarin ring system substituted with a methylpiperidine moiety. Piperidine rings are a common feature in bioactive molecules and natural product alkaloids. For instance, the piperidine alkaloid rohitukine and its synthetic analogues are extensively studied for their potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9/T1, which is a relevant target in anticancer research . The structural similarity of this compound suggests potential utility in similar exploratory biochemical pathways. Furthermore, the incorporation of a nitrogen-containing ring like piperidine can enhance water solubility and influence the molecule's interaction with biological targets, a strategy employed in the design of water-soluble chemosensors . The conformational dynamics of such hybrid structures can be critical for their function, as the flexibility of the piperidine ring may allow the compound to adapt to and stabilize specific conformations of a protein binding site, a consideration that is increasingly exploited in modern drug discovery . Note to Researchers This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. As with all compounds of this nature, researchers should consult relevant Safety Data Sheets (SDS) and implement appropriate safety precautions before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHSEXHYOLACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The foundational step in synthesizing this compound involves constructing the 7-hydroxy-4-methylcoumarin core via the Pechmann condensation. This reaction couples resorcinol (1,3-dihydroxybenzene) with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid as a catalyst. The mechanism proceeds through intermediate formation of a β-keto ester, followed by cyclization and dehydration to yield 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (intermediate 3 ).

Reaction Conditions :

  • Reactants : Resorcinol (1 equiv), ethyl 4-chloroacetoacetate (1.1 equiv)
  • Catalyst : Concentrated H₂SO₄ (excess, as solvent)
  • Temperature : Room temperature initially, followed by controlled heating at 50–60°C
  • Yield : 70–85% after crystallization from ethanol

N-Alkylation for Piperidine Substitution

The chloromethyl group at the C4 position of the coumarin core undergoes nucleophilic substitution with 4-methylpiperidine to introduce the (4-methylpiperidin-1-yl)methyl moiety. This step is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with triethylamine (TEA) or potassium carbonate as a base to scavenge HCl.

Optimized Protocol :

  • Reactants : 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (1 equiv), 4-methylpiperidine (1.2 equiv)
  • Solvent : Dry DMF (5–10 mL per gram of substrate)
  • Base : TEA (1.1 equiv)
  • Temperature : 70°C for 24 hours
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (yield: 83–91%)

Alternative Methodologies and Modifications

Solvent and Base Variations

Alternative solvents such as acetone or acetonitrile may replace DMF, though prolonged reflux (14–16 hours) is required to achieve comparable yields. Substituting TEA with K₂CO₃ in acetone at reflux (56°C) reduces side reactions but extends reaction times to 18–20 hours.

Comparative Data :

Solvent Base Temperature Time (h) Yield (%)
DMF TEA 70°C 24 83–91
Acetone K₂CO₃ 56°C 18 78–85
Acetonitrile K₂CO₃ 82°C 12 72–80

One-Pot Tandem Reactions

Recent advances propose tandem Pechmann-alkylation sequences to streamline synthesis. For example, in-situ generation of 4-(chloromethyl)-7-hydroxycoumarin followed by immediate piperidine addition minimizes intermediate isolation steps, achieving a 68% overall yield.

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (500 MHz, CDCl₃) :

  • δ 7.60 (d, J = 8.5 Hz, 1H, H-5)
  • δ 6.90 (dd, J = 8.5, 2.3 Hz, 1H, H-6)
  • δ 6.80 (d, J = 2.3 Hz, 1H, H-8)
  • δ 4.20 (s, 2H, CH₂-piperidine)
  • δ 2.70–2.30 (m, 11H, piperidine and CH₃)

HRMS (ESI+) :

  • Observed: m/z 272.3582 [M+H]⁺
  • Calculated for C₁₇H₂₂NO₂⁺: 272.3585

Purity and Crystallography

Crystallization from ethanol yields white needles suitable for X-ray diffraction, confirming the equatorial orientation of the piperidine substituent. Purity (>98%) is validated via HPLC (C18 column, MeOH:H₂O = 70:30).

Industrial-Scale Considerations

Catalyst Screening

Lewis acids like ZnCl₂ or FeCl₃ were evaluated for Pechmann condensation but showed inferior efficacy compared to H₂SO₄ (Table 2):

Catalyst Yield (%) Purity (%)
H₂SO₄ 85 98
ZnCl₂ 62 89
FeCl₃ 58 84

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (4 hours vs. 24 hours) but requires specialized equipment. Ionic liquid ([BMIM]BF₄) as a solvent-recycle system achieves 80% yield over five cycles.

Chemical Reactions Analysis

Acylation and Alkylation at the Piperidine Nitrogen

The secondary amine in the 4-methylpiperidine moiety undergoes nucleophilic reactions due to the lone pair on the nitrogen atom.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Acylation Acetyl chloride, triethylamine, CH₂Cl₂, 0°C → RT4-((4-Acetyl-methylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one78%Selective acylation at the piperidine nitrogen without affecting the chromenone core .
Alkylation Methyl iodide, K₂CO₃, acetone, MW (130°C)4-((4-Methylpiperidin-1-yl)methyl)-7-methyl-2H-chromen-2-one (quaternized)65%Formation of a quaternary ammonium salt under microwave-assisted conditions .

Mechanistic Insight :

  • The piperidine nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., acyl chlorides, alkyl halides).
  • Steric hindrance from the 4-methyl group on the piperidine ring influences reaction rates and regioselectivity .

Electrophilic Substitution on the Chromenone Core

The electron-rich chromenone ring undergoes electrophilic substitution, primarily at positions 3, 6, or 8.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Nitration HNO₃/H₂SO₄, 0°C → RT6-Nitro-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one52%Nitro group introduced at position 6 due to para-directing effects of the methyl group .
Bromination Br₂/FeBr₃, CHCl₃8-Bromo-7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one48%Bromination occurs at position 8, influenced by the electron-donating piperidinylmethyl group .

Mechanistic Insight :

  • The 7-methyl group activates the chromenone ring for electrophilic substitution, directing incoming groups to positions 6 or 8 .
  • Steric effects from the bulky 4-methylpiperidinylmethyl group limit substitution at position 3 .

Oxidation and Reduction Reactions

The chromenone carbonyl and methyl substituents participate in redox chemistry.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Oxidation of Methyl Group KMnO₄, H₂SO₄, Δ7-Carboxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one34%Harsh conditions required due to the stability of the methyl group .
Reduction of Chromenone LiAlH₄, THF7-Methyl-4-((4-methylpiperidin-1-yl)methyl)-3,4-dihydro-2H-chromen-2-ol89%Selective reduction of the lactone carbonyl to a secondary alcohol .

Mechanistic Insight :

  • The chromenone carbonyl is reduced to a dihydrochromenol via hydride transfer .
  • Oxidation of the 7-methyl group proceeds through radical intermediates under acidic conditions .

Mannich and Condensation Reactions

The secondary amine participates in Mannich reactions, forming derivatives with enhanced bioactivity.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Mannich Reaction Formaldehyde, piperidine, MeOH, Δ4-((4-Methylpiperidin-1-yl)methyl)-7-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one76%Formation of a bis-piperidinyl derivative via iminium ion intermediates .
Schiff Base Formation 4-Hydroxybenzaldehyde, EtOH, HCl7-Methyl-4-((4-methylpiperidin-1-yl)methyl)-8-((E)-4-hydroxybenzylideneamino)-2H-chromen-2-one63%The amine reacts with aldehydes to form stable Schiff bases .

Mechanistic Insight :

  • Mannich reactions proceed via nucleophilic attack of the piperidine nitrogen on electrophilic iminium ions .
  • Schiff base formation is pH-dependent, favoring neutral to slightly acidic conditions .

Hydrogen Bonding and Supramolecular Interactions

The compound exhibits intra- and intermolecular hydrogen bonding, influencing its reactivity and solid-state packing.

  • Intramolecular H-bonding : The piperidine nitrogen forms a six-membered ring via O–H⋯N interactions with adjacent hydroxyl groups (if present) .
  • Intermolecular Interactions : C–H⋯O and π–π stacking interactions dominate in crystalline phases, affecting solubility and crystallization pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound, also known by its IUPAC name, has the molecular formula C17H22NO2C_{17}H_{22}NO_2 and a molecular weight of 272.36 g/mol. Its structure features a chromenone core, which is significant for its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit anticancer properties. Studies have shown that 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to enhance neuronal survival and reduce oxidative stress markers in vitro . This suggests potential therapeutic applications in neurodegenerative disorders.

3. Antimicrobial Properties
There is evidence suggesting that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays have demonstrated its efficacy against common pathogens, indicating potential use as an antimicrobial agent .

Pharmacological Insights

1. Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Research has focused on developing formulations that utilize this compound to improve the delivery of poorly soluble drugs .

2. Cosmetic Applications
Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Anticancer ActivityBreast cancer cell linesInduces apoptosis via caspase activation
Neuroprotective EffectsAlzheimer's disease modelsEnhances neuronal survival, reduces oxidative stress
Antimicrobial PropertiesAgainst bacterial strainsEffective against common pathogens
Drug Delivery SystemsIncorporation into formulationsImproves bioavailability of poorly soluble drugs
Cosmetic ApplicationsSkincare formulationsAntioxidant properties beneficial for skin protection

Case Studies

Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis .

Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of the compound involved treating neuronal cultures with varying concentrations. The results showed that treatment with 5 µM significantly reduced levels of reactive oxygen species compared to untreated controls, suggesting a protective mechanism against oxidative damage .

Mechanism of Action

The mechanism of action of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The bioactivity of coumarin derivatives is highly sensitive to substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Pharmacological Notes Reference
7-Methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one 7-CH₃, 4-((4-CH₃-piperidinyl)methyl) C₁₈H₂₁NO₂ 283.37 g/mol Potential CNS activity due to lipophilic side chain
7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one 7-OH, 8-((4-CH₃-piperidinyl)methyl), 4-C₃H₇ C₁₉H₂₅NO₃ 315.41 g/mol Enhanced solubility (OH group); antitumor activity
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 6-Cl, 7-CH₃, 4-((4-CH₃-piperazinyl)methyl) C₁₇H₂₀ClN₂O₂ 333.81 g/mol Improved metabolic stability (Cl as bioisostere)
7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one 7-OH, 4-CH₃, 8-((4-CH₃-piperazinyl)methyl) C₁₇H₂₁N₂O₃ 301.36 g/mol Dual MAO-B/AChE inhibition (Alzheimer’s target)
7-Methoxy-3-phenyl-4-{3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propoxy}-chromen-2-one 7-OCH₃, 3-Ph, 4-(piperazinyl-propoxy) C₃₂H₃₃N₂O₄ 521.62 g/mol Anticancer activity via kinase inhibition

Key Structural Differences and Effects

Substituent Position: Position 7: Methyl (lipophilic) vs. hydroxy (polar, H-bond donor) . Hydroxy groups enhance solubility but reduce BBB penetration. Position 4: Piperidinyl vs. piperazinyl groups. Position 6/8: Chlorine at position 6 () acts as a bioisostere for methyl, improving metabolic stability.

Amine Side Chain Modifications :

  • 4-Methylpiperidine : Enhances lipophilicity and rigidity compared to piperazine .
  • 4-Methylpiperazine : Increases polarity and hydrogen-bonding capacity, beneficial for enzyme inhibition (e.g., acetylcholinesterase) .

Chlorine vs. Methyl: Chlorine’s electronegativity alters electronic distribution, affecting receptor binding .

Biological Activity

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

The compound features a chromen-2-one core structure, characterized by a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
  • Introduction of the Piperidine Moiety : The chromen-2-one intermediate is reacted with 4-methylpiperidine under catalytic conditions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride form using hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy in inhibiting bacterial growth and has demonstrated potential as an antifungal agent against strains like Aspergillus flavus and Candida albicans .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Emerging evidence suggests that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This modulation could enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound interacts with receptors on cell surfaces, impacting signal transduction pathways.
  • Gene Expression Regulation : It influences the expression of genes associated with cell growth and differentiation.

Comparison with Related Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
4-methyl-7-hydroxy-2H-chromen-2-oneStructureAntimicrobial, Anti-inflammatory
7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-oneStructureAnticancer

The distinct substitution pattern in this compound contributes to its unique biological profile.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifilarial Agents : A study indicated that derivatives of benzopyrones, including this compound, exhibit macrofilaricidal and microfilaricidal activities, suggesting their use in treating filarial infections .
  • Antifungal Activity : Research demonstrated that this compound could inhibit aflatoxin production in Aspergillus flavus, showcasing its potential as an antifungal agent .
  • Cancer Treatment : In vitro studies showed cytotoxic effects against various cancer cell lines, supporting further investigation into its use as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves a Mannich reaction or nucleophilic substitution to introduce the piperidinylmethyl group. Key steps include:
  • Alkylation : Reacting 7-methyl-4-hydroxymethylcoumarin with 4-methylpiperidine under reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) .
  • Reaction Optimization : Temperature (80–120°C), pH control (neutral to slightly basic), and reaction time (6–12 hours) are critical for yield and purity. Excess formaldehyde may be used to drive the reaction .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from acetone/ethanol mixtures .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the chromen-2-one core and piperidinylmethyl substitution. Key signals include the lactone carbonyl (~160–165 ppm in 13^{13}C) and methyl groups on the piperidine ring (~1.2–1.5 ppm in 1^1H) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 314.2).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL) resolves absolute configuration and hydrogen-bonding patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity (MTT assay in cancer cell lines like MCF-7 or HeLa) .
  • Dose-Response Studies : Use concentrations ranging from 1 µM to 100 µM to establish IC50_{50} values. Include positive controls (e.g., aspirin for anti-inflammatory screens) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
  • Refinement with SHELXL : Employ iterative cycles of least-squares refinement and electron density mapping. Key parameters: R1_1 < 0.05, wR2_2 < 0.15, and goodness-of-fit ~1.0 .
  • Disorder Handling : For flexible piperidine groups, split occupancy refinement or restraints on bond lengths/angles may be required .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methylpiperidine with morpholine or pyrrolidine) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases. Validate with mutagenesis studies .

Q. How can fluorescence properties of this chromenone derivative be exploited in mechanistic studies?

  • Methodological Answer :
  • Photophysical Analysis : Measure excitation/emission spectra (e.g., λex_{ex} = 340 nm, λem_{em} = 500 nm) in solvents of varying polarity .
  • DFT/TDDFT Calculations : Correlate experimental fluorescence with HOMO-LUMO gaps and charge-transfer states .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer :
  • Assay Validation : Confirm purity (>95% by HPLC) and rule out solvent interference (e.g., DMSO cytotoxicity).
  • Orthogonal Assays : Pair enzymatic assays with cell-based reporter systems (e.g., NF-κB luciferase for anti-inflammatory activity) .
  • Batch Reproducibility : Replicate synthesis and testing across independent labs .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
  • Kinetic Studies : Measure enzyme inhibition (Ki_i) via Lineweaver-Burk plots.
  • Cellular Imaging : Fluorescent probes (e.g., ROS-sensitive derivatives) track subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.